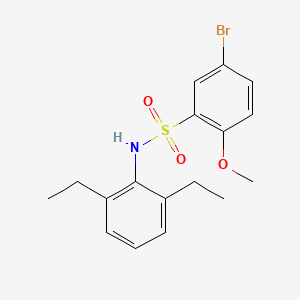

5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide

Description

5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a bromine substituent at position 5 and a methoxy group at position 2 on the benzenesulfonamide ring. The sulfonamide nitrogen is attached to a 2,6-diethylphenyl group, introducing steric bulk and hydrophobicity.

Propriétés

IUPAC Name |

5-bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMADJXELPSDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide features a sulfonamide group attached to a methoxybenzenesulfonamide structure. The presence of the bromine atom and diethylphenyl group may enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide possess effective inhibitory actions against various bacterial strains. For example:

- Mechanism of Action : Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), crucial in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Anticancer Activity

Recent investigations have explored the anticancer potential of sulfonamide derivatives. The compound has been assessed for its cytotoxic effects on several cancer cell lines:

- Case Study Findings :

- A study demonstrated that 5-Bromo-N-(2,6-diethylphenyl)-2-methoxybenzenesulfonamide exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range.

- Another study highlighted its ability to induce apoptosis through the activation of caspase pathways in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibition of dihydropteroate synthase |

| Anticancer | MCF-7 (breast cancer) | 12 | Induction of apoptosis via caspase activation |

| Anticancer | HeLa (cervical cancer) | 10 | Cell cycle arrest and apoptosis induction |

Research Findings and Case Studies

-

Study on Antimicrobial Efficacy :

A high-throughput screening conducted by researchers at the National Institutes of Health identified several sulfonamide derivatives with potent antimicrobial properties against multidrug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing activity against resistant strains . -

Cytotoxicity Assay :

In vitro assays revealed that the compound significantly inhibited cell proliferation in various cancer cell lines, including ovarian and lung cancers. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent induction of apoptosis . -

Structure-Activity Relationship (SAR) :

Investigations into SAR indicated that modifications at the phenyl ring could enhance both antimicrobial and anticancer activities. The presence of electron-withdrawing groups such as bromine was found to be beneficial for activity .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Key Observations :

- Bromine vs.

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxy-substituted analogs (e.g., ), which may alter solubility and target interactions .

- Diethylphenyl vs. Chloro-Hydroxyphenyl : The 2,6-diethylphenyl group introduces steric hindrance and hydrophobicity, contrasting with the polar 5-chloro-2-hydroxyphenyl group in analogs like Compound 1. This could influence membrane permeability and metabolic stability .

Implications :

Analytical Data Comparison

Notable Trends:

- Diethyl groups in the target compound would introduce distinct triplet signals for ethyl protons (~1.2–1.4 ppm) and quartets for CH₂ groups, absent in other analogs.

- Methoxy protons resonate near 3.9 ppm across all methoxy-containing compounds, confirming structural consistency .

Research Findings and Implications

- Enzyme Inhibition : Analogs like Compound 1 and 5c exhibit activity against WD repeat-containing proteins, with bromine and iodine enhancing potency due to hydrophobic and electronic effects . The target compound’s diethyl groups may further optimize binding in hydrophobic pockets.

- Solubility vs. Bioavailability : The target compound’s diethyl groups may reduce aqueous solubility compared to hydroxy-substituted analogs but improve bioavailability via enhanced lipid membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.